6-(Pyrrolidin-1-YL)pyridine-3,4-diamine
Description
Properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-7-5-9(12-6-8(7)11)13-3-1-2-4-13/h5-6H,1-4,11H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHPMBGOMXGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283075 | |
| Record name | 6-(1-Pyrrolidinyl)-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399181-29-3 | |
| Record name | 6-(1-Pyrrolidinyl)-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1399181-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Pyrrolidinyl)-3,4-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-YL)pyridine-3,4-diamine typically involves the nucleophilic substitution reaction of pyrrolidine with a suitable pyridine derivative. One common method involves the reaction of pyrrolidine with 2,6-diamino-4-chloro-pyrimidine N-oxide under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-YL)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups on the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
6-(Pyrrolidin-1-YL)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-YL)pyridine-3,4-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The amine groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 6-(Pyrrolidin-1-YL)pyridine-3,4-diamine, enabling comparative analysis of their properties and applications:
Key Comparative Insights
Ring System and Electronic Effects
- Pyridine vs. Pyrimidine vs. Bipyridine: The pyridine core in this compound offers moderate aromaticity and electron-withdrawing effects, contrasting with the pyrimidine in 2,4-Diamino-6-piperidinopyrimidine, which has two nitrogen atoms enhancing electron deficiency . Bipyridine derivatives (e.g., 6-(Pyrrolidin-1-yl)-3,4'-bipyridine) exhibit extended conjugation, favoring applications in metal coordination and photochemical studies .
- Pyrrolidine vs. Piperidine Substituents: Pyrrolidine (5-membered ring) in the target compound provides stronger electron-donating effects and lower steric hindrance compared to the 6-membered piperidine in 2,4-Diamino-6-piperidinopyrimidine. This difference influences reactivity in nucleophilic substitutions and ligand-metal interactions .
Commercial and Industrial Relevance
- Synthetic Utility: The target compound’s commercial availability (priced at €47–789 per gram) highlights its role as a building block for heterocyclic synthesis, whereas 2,4-Diamino-6-piperidinopyrimidine is classified under HS Code 2933990090, indicating industrial-scale use in agrochemicals or pharmaceuticals .
Coordination Chemistry :
- 6-(Pyrrolidin-1-yl)-3,4'-bipyridine’s bipyridine structure facilitates chelation of transition metals (e.g., Ru, Ir), making it relevant in catalytic systems and OLED materials .
Biological Activity
6-(Pyrrolidin-1-YL)pyridine-3,4-diamine, a heterocyclic compound, has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine core substituted with a pyrrolidine moiety and two amine groups, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Pyridine ring : A six-membered aromatic ring with nitrogen.
- Pyrrolidine group : A five-membered saturated ring containing nitrogen.
- Diamine functionality : The presence of two amine groups enhances its reactivity and potential for biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may function as an inhibitor of certain kinases, potentially influencing signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown inhibition of fibroblast growth factor receptors (FGFRs), which are crucial in various cancers .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 20 µM
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| Cell Line A | 15 |
| Cell Line B | 20 |
Case Studies
A notable study investigated the compound's effect on human leukemia cells. The results indicated that treatment with this compound resulted in significant apoptosis (programmed cell death), as evidenced by increased levels of cleaved caspase-3 and PARP (Poly ADP-ribose polymerase) in treated cells compared to controls.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolidine and pyridine moieties can significantly affect the biological activity of the compound. For instance:
- Substituting different groups on the pyridine ring has been shown to enhance selectivity for specific kinases.
- Alterations in the length or branching of the alkyl chain on the pyrrolidine can influence binding affinity and potency.
Q & A
Q. What are the recommended synthetic pathways for 6-(Pyrrolidin-1-YL)pyridine-3,4-diamine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and pyrrolidine. For example, aminopyridine intermediates (e.g., 3,4-diaminopyridine derivatives) can react with pyrrolidine under controlled pH and temperature. Optimization strategies include:
- Factorial design experiments to evaluate variables like temperature (80–120°C), solvent polarity (DMSO vs. DMF), and catalyst loading (e.g., Pd/C for coupling reactions) .
- Statistical analysis (ANOVA) to identify significant factors affecting yield and purity .
Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS ensures product integrity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Analyze - and -NMR peaks to verify pyrrolidine ring integration (δ 1.8–2.2 ppm for CH) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm NH stretches (~3300 cm) and pyrrolidine C-N bonds (~1200 cm) .
- X-ray crystallography (if crystalline): Resolve dihedral angles between pyridine and pyrrolidine moieties .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:
- Map electron density distributions on the pyridine ring and amine groups .
- Simulate reaction pathways (e.g., ligand-metal interactions in catalysis) using software like Gaussian or ORCA .
Validate predictions with experimental kinetic studies (e.g., monitoring intermediates via in situ Raman spectroscopy) .
Q. How can researchers resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer : Conduct a systematic study using:
Q. What experimental strategies are effective for studying the stability of this compound under oxidative conditions?
- Methodological Answer : Design accelerated degradation studies:
Q. How can this compound be applied in drug discovery, particularly in kinase inhibition assays?
- Methodological Answer : As a diaminopyridine derivative, it may act as a kinase inhibitor scaffold:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
